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Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's

physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate

success as a therapeutic agent. This technical guide provides a comprehensive computational

analysis of 4-Bromo-3-sulfamoylbenzoic acid, a molecule of interest in medicinal chemistry.

By leveraging established predictive models, we will dissect key molecular descriptors that

govern its absorption, distribution, metabolism, and excretion (ADME) properties. This analysis

serves as a critical early-stage assessment, offering insights into the compound's potential

"drug-likeness" and guiding further development efforts.

The core of this guide focuses on a set of fundamental computational properties: the predicted

octanol-water partition coefficient (XlogP), molecular weight, hydrogen bond donor and

acceptor counts, rotatable bond count, and topological polar surface area (TPSA). These

parameters are foundational to widely accepted principles in drug design, most notably

Lipinski's Rule of Five, which provides a framework for evaluating the oral bioavailability of a

drug candidate.[1][2][3] Through a detailed examination of these properties, we aim to provide

a holistic view of 4-Bromo-3-sulfamoylbenzoic acid's potential as a viable drug candidate.
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Computational Properties of 4-Bromo-3-
sulfamoylbenzoic Acid
A summary of the key computationally predicted properties for 4-Bromo-3-sulfamoylbenzoic
acid is presented below. These values, obtained from reputable chemical databases, form the

basis of our analysis.

Property Predicted Value Reference

XlogP 0.7 [4]

Molecular Weight 278.92 g/mol [4]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 4 [4]

Rotatable Bonds 1 [4]

Topological Polar Surface Area

(TPSA)
91.9 Å² [5]

In-Depth Analysis of Computational Properties
XlogP: A Measure of Lipophilicity
The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, or

its "fat-likeness."[1] It describes the equilibrium distribution of a compound between an organic

phase (n-octanol) and an aqueous phase (water). A positive logP value indicates a preference

for the lipid phase, while a negative value suggests higher water solubility. In drug

development, lipophilicity profoundly influences a drug's ability to cross biological membranes,

its distribution into tissues, and its potential for metabolism and toxicity.[6]

XlogP is a computationally predicted value of logP, derived from the atomic contributions of a

molecule.[7][8] For 4-Bromo-3-sulfamoylbenzoic acid, the predicted XlogP is 0.7.[4] This

relatively low, yet positive, value suggests a balanced character, indicating that the molecule

possesses sufficient lipophilicity to potentially cross cell membranes while retaining a degree of

aqueous solubility necessary for systemic circulation. This value falls well within the desirable
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range outlined by Lipinski's Rule of Five, which suggests a logP of less than 5 for orally

bioavailable drugs.[3]

Molecular Weight: The Size Factor
Molecular weight is a fundamental physical property that plays a significant role in a drug's

diffusion and transport characteristics. Generally, smaller molecules tend to be more readily

absorbed and distributed throughout the body. Lipinski's Rule of Five stipulates a molecular

weight of less than 500 Daltons as a key criterion for good oral bioavailability.[2][3]

4-Bromo-3-sulfamoylbenzoic acid has a molecular weight of 278.92 g/mol , comfortably

below the 500 Dalton threshold.[4] This suggests that its size is unlikely to be a hindrance to its

absorption and distribution.

Hydrogen Bonding Capacity: Polarity and Interactions
Hydrogen bonds are crucial non-covalent interactions that govern a molecule's solubility, its

binding to biological targets, and its ability to cross lipid membranes. The number of hydrogen

bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen

atoms) provides an indication of a molecule's polarity and its potential for interaction with water

and biological macromolecules.[9]

4-Bromo-3-sulfamoylbenzoic acid has 2 hydrogen bond donors and 4 hydrogen bond

acceptors.[4] These values are well within the limits set by Lipinski's Rule of Five, which

recommends no more than 5 hydrogen bond donors and no more than 10 hydrogen bond

acceptors.[3] This suggests that the molecule has a moderate degree of polarity, which is

favorable for both aqueous solubility and membrane permeability.

Rotatable Bonds: Conformational Flexibility
The number of rotatable bonds in a molecule is a measure of its conformational flexibility.[10] A

molecule with a high number of rotatable bonds can adopt numerous conformations, which can

be entropically unfavorable for binding to a specific target receptor.[11] Furthermore, high

flexibility can negatively impact oral bioavailability.[12] A lower number of rotatable bonds is

generally preferred, with a common guideline suggesting 10 or fewer for good oral

bioavailability.[12]
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4-Bromo-3-sulfamoylbenzoic acid has only 1 rotatable bond, indicating a relatively rigid

structure.[4] This low conformational flexibility is advantageous, as it can lead to a more

favorable entropic contribution upon binding to a target and is associated with improved oral

bioavailability.[13]

Topological Polar Surface Area (TPSA): A Descriptor of
Polarity and Permeability
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a

molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached

hydrogens.[14][15] It is a valuable predictor of a drug's transport properties, particularly its

intestinal absorption and blood-brain barrier penetration.[16] A lower TPSA is generally

associated with better membrane permeability. For good oral absorption, a TPSA of ≤ 140 Å² is

often considered a desirable threshold.[12]

The TPSA of 4-Bromo-3-sulfamoylbenzoic acid is 91.9 Å².[5] This value is well below the 140

Å² cutoff, suggesting that the molecule is likely to have good intestinal absorption and

membrane permeability.

Adherence to Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline in the early stages of drug discovery to assess

the "drug-likeness" of a compound and its potential for oral bioavailability.[1][2][3] The rule

states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 Daltons.

A logP (or in this case, XlogP) not greater than 5.

4-Bromo-3-sulfamoylbenzoic acid meets all of these criteria, with no violations. This strong

adherence to Lipinski's Rule of Five suggests a high probability of good oral bioavailability.
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Experimental Workflow for Computational Property
Prediction
The following diagram illustrates a conceptual workflow for the computational prediction of the

physicochemical properties discussed in this guide. This process is typically automated using

various cheminformatics software and online tools.
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Caption: Conceptual workflow for computational prediction of physicochemical properties.

Conclusion
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The computational analysis of 4-Bromo-3-sulfamoylbenzoic acid reveals a promising profile

for a potential drug candidate. Its predicted XlogP, molecular weight, hydrogen bonding

characteristics, low number of rotatable bonds, and topological polar surface area all align with

the established principles for good oral bioavailability, as encapsulated by Lipinski's Rule of

Five. While these in silico predictions provide a strong foundation for further investigation, it is

crucial to emphasize that they are a starting point. Experimental validation of these properties

and further in vitro and in vivo studies are necessary to fully elucidate the pharmacokinetic and

pharmacodynamic profile of this compound. This guide serves as a testament to the power of

computational chemistry in modern drug discovery, enabling the early identification and

prioritization of molecules with a higher likelihood of success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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